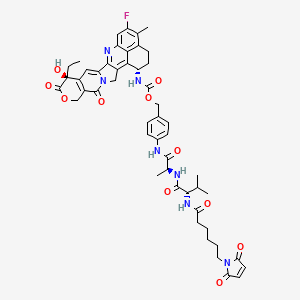![molecular formula C11H17N3O5 B12405929 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidin-2-one](/img/structure/B12405929.png)
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidin-2-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a pyrimidinone ring, and a sugar moiety. Its chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidin-2-one involves multiple steps, including the formation of the pyrimidinone ring and the attachment of the sugar moiety. Common synthetic routes include:
Formation of the Pyrimidinone Ring: This step typically involves the reaction of ethyl acetoacetate with guanidine to form the pyrimidinone core.
Attachment of the Sugar Moiety: The sugar moiety is introduced through glycosylation reactions, where the hydroxyl groups of the sugar react with the pyrimidinone ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilized for controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: Employed for large-scale production, allowing for continuous synthesis and purification.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyrimidinone ring to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Aplicaciones Científicas De Investigación
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidin-2-one has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Lamivudine: A similar compound with antiviral properties.
Cytarabine: Used in cancer treatment.
Azvudine: Another antiviral agent with a similar structure.
Uniqueness
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidin-2-one is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H17N3O5 |
|---|---|
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O5/c1-2-5-3-14(11(18)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,15-17H,2,4H2,1H3,(H2,12,13,18)/t6-,7?,8+,10-/m1/s1 |
Clave InChI |
UEHXEKJKNOHULW-LCFZEIEZSA-N |
SMILES isomérico |
CCC1=CN(C(=O)N=C1N)[C@H]2[C@H](C([C@H](O2)CO)O)O |
SMILES canónico |
CCC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-methoxyphenyl]methylamino]ethyl]acetamide](/img/structure/B12405852.png)

![5-[2-[(6-aminopyridin-3-yl)amino]pyrimidin-4-yl]-2-[(3S)-3-fluoropyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12405867.png)
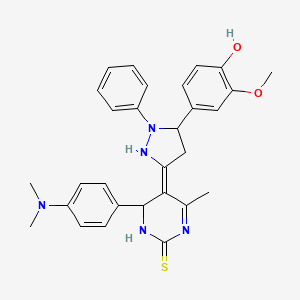
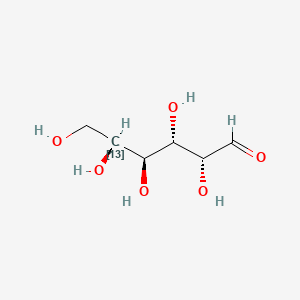

![N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-7-fluoro-4-methyl-1H-indole-2-carboxamide](/img/structure/B12405902.png)
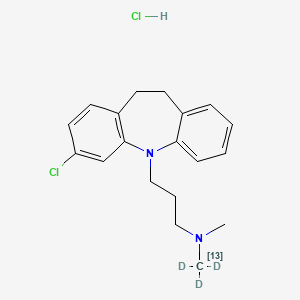
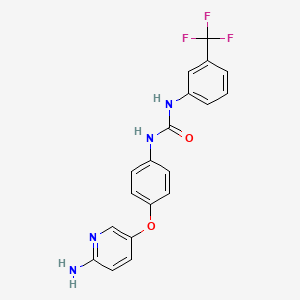
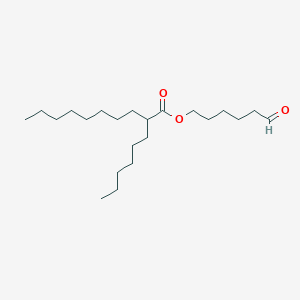
![1-[(2R,3R,5S)-5-[bis(4-methoxyphenyl)-phenylmethoxy]-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405933.png)
